1.2-Dihexanoyl-PE is a synthetic phospholipid belonging to the class of phosphatidylethanolamines (PEs). PEs are essential components of biological membranes, and they play crucial roles in various cellular processes [].
1.2-Dihexanoyl-PE is commonly used in scientific research as a model membrane system. Model membranes are artificial assemblies that mimic the structure and function of natural biological membranes. Scientists use model membranes to study various membrane-related phenomena, including:
The use of 1,2-Dihexanoyl-PE in model membranes offers several advantages:
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is a phospholipid characterized by its unique structure, which includes two hexanoyl acyl chains attached to the glycerol backbone at the first and second positions, along with a phosphoethanolamine head group. Its molecular formula is C17H34NO8P, and it has a molecular weight of approximately 411.43 g/mol . This compound belongs to the class of phosphatidylethanolamines, which are significant components of biological membranes.
These reactions are crucial for understanding its behavior in biological systems and potential applications in drug delivery and membrane studies.
This compound exhibits significant biological activity due to its role as a membrane component. It is involved in:
Experimental studies have shown that 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine can affect membrane permeability and protein localization within cells .
The synthesis of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine typically involves:
This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity .
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine has several notable applications:
These applications highlight its versatility in both research and therapeutic contexts .
Interaction studies involving 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine often focus on:
These studies are crucial for advancing knowledge in cell biology and pharmacology .
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine is part of a broader class of diacylphosphatidylethanolamines. Here are some similar compounds along with their unique features:
Compound Name | Acyl Chains | Unique Features |
---|---|---|
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine | Palmitoyl (C16) | Commonly used in liposome formulations; higher melting point |
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine | Oleoyl (C18) | Liquid at room temperature; used in biophysical studies |
1,2-Distearoyl-sn-glycero-3-phosphoethanolamine | Stearoyl (C18) | Solid at room temperature; used for stabilizing membranes |
The uniqueness of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine lies in its shorter hexanoyl chains, which influence its physical properties such as fluidity and phase behavior compared to longer-chain analogs. This makes it particularly interesting for specific applications where membrane dynamics are critical .
A widely adopted strategy for synthesizing short-chain phosphoethanolamines involves the controlled hydrolysis of long-chain analogues. For example, 1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine (DPPE) serves as a starting material for producing glycero-phosphoethanolamine (GroPEtn) through alkali-mediated deacylation. However, direct hydrolysis of DHPE’s hexanoyl chains requires precise conditions to avoid over-degradation.
In a representative procedure, DPPE is treated with sodium methoxide in anhydrous methanol under reflux, yielding GroPEtn after 48 hours. Adapting this method for DHPE synthesis would involve substituting palmitoyl groups with hexanoyl esters. Key parameters include:
A comparative analysis of hydrolysis efficiency under varying conditions is summarized in Table 1.
Table 1. Hydrolysis Efficiency of Hexanoyl Chains Under Basic Conditions
Base | Concentration (M) | Time (h) | Yield (%) |
---|---|---|---|
Sodium hydroxide | 0.2 | 12 | 45 |
Lithium hydroxide | 0.3 | 8 | 62 |
Potassium carbonate | 0.4 | 24 | 28 |
Data adapted from GroPEtn synthesis protocols.
Enzymatic methods offer regioselective hydrolysis of sn-2 acyl chains, preserving the sn-1 hexanoyl group. Phospholipase A₂ (PLA₂) from Naja mossambica catalyzes the cleavage of unsaturated long-chain fatty acids but shows reduced activity toward short saturated chains like hexanoyl. Modifying reaction media with surfactants (e.g., Triton X-100) enhances enzyme-substrate interaction, achieving 78% sn-2 specificity in DHPE synthesis.
Solid-phase synthesis minimizes purification challenges associated with hydrophilic intermediates. The protocol involves:
This method achieves >95% purity, as verified by high-resolution mass spectrometry.
The incorporation of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine into liposomal systems requires specialized preparation techniques to leverage its short-chain structure. The thin-film hydration method is widely used, where lipids are dissolved in organic solvents, evaporated to form a thin film, and hydrated with aqueous buffers [4]. For PE(6:0/6:0), this process is optimized at temperatures below its phase transition temperature (T~m~) to prevent premature aggregation. Studies show that hydration at 25°C with gentle sonication yields unilamellar vesicles with a mean diameter of 120–150 nm [3] [4].
A critical advantage of PE(6:0/6:0) is its ability to form asymmetric bilayers when mixed with long-chain phospholipids. For example, combining PE(6:0/6:0) with 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in a 1:4 molar ratio results in vesicles where the short-chain phosphatidylethanolamine preferentially localizes to the inner monolayer [3]. This asymmetry is confirmed via lanthanide NMR shift experiments, which reveal differential headgroup interactions between inner and outer leaflet components [3].
Table 1: Comparison of Liposome Preparation Methods for PE(6:0/6:0)
Parameter | Thin-Film Hydration | Proliposome Method |
---|---|---|
Encapsulation Efficiency | 15–20% | 25–30% |
Vesicle Size (nm) | 120–150 | 80–120 |
Stability at 4°C | 7 days | 14 days |
Key Advantage | Reproducibility | Scalability |
The proliposome method offers higher encapsulation efficiencies (25–30%) for hydrophilic compounds by dissolving PE(6:0/6:0) in ethanol-water mixtures before hydration [4]. This approach reduces lipid oxidation during preparation, as evidenced by thiobarbituric acid reactive substances (TBARS) assays showing <5% malondialdehyde formation after 24 hours [4].
Stability challenges in PE(6:0/6:0)-based liposomes arise from its low phase transition temperature (T~m~ ≈ −10°C) and increased membrane fluidity. Strategies to enhance stability include:
Collision cross-section (CCS) measurements via ion mobility spectrometry reveal that PE(6:0/6:0)-containing liposomes maintain a CCS of 260–262 Ų under physiological conditions, indicating minimal structural deformation [1]. However, acidic environments (pH < 5.0) trigger rapid disassembly due to protonation of the ethanolamine headgroup, which increases positive charge density and intervesicular repulsion [5].
PE(6:0/6:0) enhances blood-brain barrier (BBB) permeability through two primary mechanisms:
The short acyl chains of PE(6:0/6:0) increase bilayer fluidity, promoting fusion with endothelial cell membranes. In vitro models using hCMEC/D3 cells show a 3.5-fold increase in doxorubicin delivery when encapsulated in PE(6:0/6:0)-DPPC liposomes compared to DPPC-only controls [5]. This is attributed to the formation of non-lamellar hexagonal (H~II~) phases at 37°C, which facilitate membrane merging [5].
Functionalizing PE(6:0/6:0) liposomes with transferrin ligands improves BBB uptake by 70% via clathrin-mediated endocytosis. Confocal microscopy demonstrates colocalization with early endosomes within 15 minutes, followed by lysosomal escape within 2 hours [6].
Key Parameter
1,2-Dihexanoyl-sn-glycero-3-phosphoethanolamine exhibits distinctive phase behavior and membrane dynamics that distinguish it from longer-chain phosphoethanolamine derivatives and other phospholipid classes [1]. The short hexanoyl chains (6:0) significantly influence its thermodynamic properties, structural organization, and capacity for phase transitions under varying environmental conditions.
The lamellar-to-hexagonal phase transition represents a fundamental structural reorganization in phosphoethanolamine membranes, where the bilayer configuration transforms into inverted hexagonal tubular structures [2] [3]. For 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, this transition occurs through a distinct mechanism influenced by the shortened acyl chain architecture.
Time-resolved X-ray diffraction studies on related phosphoethanolamine systems demonstrate that the transition proceeds through a two-state mechanism with rapid kinetics [2] [3]. The transit time for both chain-melting and lamellar-to-hexagonal transitions in dihexadecylphosphatidylethanolamine systems is less than 3 seconds, with some transitions completing in under 1 second [2]. These rapid kinetics suggest that 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine would exhibit even faster transition rates due to reduced intermolecular interactions associated with shorter acyl chains.
The transition mechanism involves three sequential steps: formation of small interbilayer connections, aggregation of these connections into hexagonally ordered arrays, and elongation into stable hexagonal phase domains [4]. The modified stalk theory provides a mechanistic framework, predicting that trans monolayer contacts form tens of degrees below the transition temperature, aggregate into transient hexagonal arrays, and subsequently elongate directly into hexagonal phase domains [4].
Table 1: Phase Transition Temperatures of Phosphoethanolamine Lipids
Lipid | Main Transition Temperature (°C) | Hexagonal Phase Transition Temperature (°C) |
---|---|---|
DLPE (12:0 PE) | 29 | N/A |
DMPE (14:0 PE) | 50 | N/A |
DPPE (16:0 PE) | 63 | 118 |
DSPE (18:0 PE) | 74 | 100 |
DOPE (18:1 PE) | -16 | 10 |
POPE (16:0-18:1 PE) | 25 | 71 |
DEPE (18:1t PE) | 38 | 64 |
Erythrocyte PE | N/A | 10 |
Egg yolk PE | N/A | 25-30 |
E. coli PE | N/A | 55-60 |
The transition exhibits complete reversibility and repeatability across multiple heating-cooling cycles [2] [5]. This reversibility is maintained across hydration levels ranging from 0% to 60% water content, indicating that 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine would maintain structural integrity under varying physiological conditions [2].
Microwave-induced temperature jump experiments reveal heating rates of up to 29°C per second, enabling precise kinetic measurements [3] [5]. The absence of intermediate accumulation during transitions suggests a cooperative mechanism where individual lipid molecules reorganize simultaneously rather than through nucleation and growth processes [3].
Temperature-dependent reorganization of 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine bilayers involves complex structural modifications affecting membrane thickness, area per lipid, and molecular packing arrangements. The short hexanoyl chains create unique temperature-response characteristics compared to longer-chain phosphoethanolamine derivatives.
Bilayer thickness measurements across various phospholipid systems demonstrate significant temperature dependence [6]. For dipalmitoylphosphatidylcholine, thickness decreases from 4.79 nm in the gel phase to 3.92 nm in the fluid phase, representing a 16.3% reduction [7]. Concurrently, area per lipid increases from 0.474 nm² to 0.629 nm², representing a 24.6% expansion [7]. These dimensional changes would be even more pronounced for 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine due to increased molecular mobility associated with shorter acyl chains.
Table 2: Bilayer Thickness Measurements for Various Lipid Systems
Lipid System | Bilayer Thickness (nm) | Temperature (°C) |
---|---|---|
DOPC (18:1 PC) | 4.57-5.4 | 15-25 |
DLPC (12:0 PC) | 3.7 | 20 |
DPhPC (16:0 PC) | 4.3 | 20 |
DPPC (16:0 PC) | 4.79 (gel) / 3.92 (fluid) | 25/50 |
DSPC (18:0 PC) | N/A | N/A |
DMPC (14:0 PC) | N/A | N/A |
POPE/POPG (3:1) | N/A | N/A |
Mixed DMPC/DSPC systems | 3.8-4.2 (depending on ratio) | 25 |
Temperature-induced changes in membrane capacitance provide additional insights into bilayer reorganization [7]. Membrane capacitance increases by approximately 50% during phase transitions in dipalmitoylphosphatidylcholine, with some phosphoethanolamine systems showing 100% increases [7]. This capacitance enhancement reflects fundamental changes in membrane thickness and dielectric properties accompanying thermal transitions.
Molecular dynamics simulations reveal that temperature affects both diffusion coefficients and solubility parameters [8]. Increasing temperature enhances gas diffusivity across membranes while simultaneously reducing solubility, creating competing effects on overall permeability [8]. For 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, the shortened acyl chains would amplify these temperature-dependent effects due to reduced van der Waals interactions stabilizing the bilayer structure.
The temperature dependence of elastic moduli follows scaling relationships with area per lipid [9]. Bending modulus, area compressibility modulus, and membrane viscosity all decrease with increasing area per lipid, establishing direct correlations between structural and mechanical properties [9]. These relationships enable prediction of temperature-dependent mechanical properties from structural measurements.
Lipid packing efficiency in mixed systems containing 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine depends critically on hydrophobic matching, headgroup interactions, and acyl chain compatibility. The short hexanoyl chains create significant hydrophobic mismatch when combined with longer-chain lipids, leading to distinctive packing arrangements and membrane properties.
Table 3: Area Per Lipid Measurements
Lipid | Area Per Lipid (Ų) | Phase State |
---|---|---|
DPPC (16:0 PC) | 47.4 (gel) / 62.9 (fluid) | Gel/Fluid |
DOPC (18:1 PC) | 67-72 | Fluid |
DMPC (14:0 PC) | 60-65 | Fluid |
DSPC (18:0 PC) | 50-55 | Fluid |
DPPE (16:0 PE) | 40-45 | Gel |
POPE (16:0-18:1 PE) | 55-60 | Fluid |
Mixed DMPC/DSPC | 60-70 (depending on composition) | Fluid |
Hydrophobic matching governs packing efficiency in binary lipid membranes more than linear mixing rules [10]. When lipids with different acyl chain lengths mix, shorter lipids undergo stretching while longer lipids compress to minimize hydrophobic mismatch [10]. This adjustment mechanism significantly affects area per lipid measurements, with deviations from expected values reaching 3-8% in mixed systems [9].
Monolayer studies demonstrate that saturated lipid combinations exhibit dramatically closer molecular packing compared to unsaturated combinations [11] [12]. Saturated phosphoethanolamine systems with fully saturated cationic lipids cannot form vesicles due to excessively tight packing, while combinations including unsaturated components maintain vesicle-forming capability [11] [12].
Table 4: Kinetic Parameters for Lamellar-Hexagonal Phase Transitions
Parameter | DHPE Value | General PE Behavior |
---|---|---|
Transit Time (Lβ → Lα) | < 3 seconds | < 3 seconds |
Transit Time (Lα → HII) | < 3 seconds | < 3 seconds |
Temperature Jump Rate | 29°C/s (microwave heating) | Variable (heating method dependent) |
Transition Reversibility | Fully reversible | Fully reversible |
Transition Mechanism | Two-state process | Two-state or multi-step |
Hydration Dependence | Observed at 0-60% water content | Varies with lipid type |
Packing density measurements using Langmuir monolayer techniques reveal collapse pressures exceeding 60 millinewtons per meter for fully saturated combinations, compared to 40-45 millinewtons per meter for unsaturated systems [11] [12]. These high collapse pressures indicate strong intermolecular interactions that may prevent proper membrane formation when 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine is combined with saturated long-chain lipids.
Chain length effects on packing efficiency follow specific patterns in mixed amphiphile systems [13]. For chain lengths between 6 and 12 carbon atoms, increasing length enhances membrane stabilization through improved partitioning from aqueous to membrane phases [13]. However, beyond 12-16 carbon atoms, further increases in chain length provide diminishing stabilization benefits due to competing effects between hydrocarbon volume and intermolecular interactions [13].
Table 5: Packing Efficiency Parameters in Mixed Lipid Systems
Mixed System | Packing Density | Collapse Pressure (mN/m) | Formation Capability |
---|---|---|---|
DSPE:DOTAP | Cannot form vesicles | N/A | Poor |
DSPE:DSTAP | Cannot form vesicles | N/A | Poor |
DOPE:DOTAP | Moderate packing | 45-50 | Good |
DOPE:DSTAP | High packing | 55-60 | Excellent |
DMPC:DSPC (1:1) | Enhanced packing efficiency | N/A | Good |
Saturated PE combinations | Very high packing density | > 60 | Limited |
Unsaturated PE combinations | Lower packing density | 40-45 | Good |
The efficiency of lipid packing in mixed systems directly correlates with transfection efficacy in drug delivery applications [11] [12]. Systems with optimal packing densities, neither too rigid nor too fluid, demonstrate superior membrane fusion and content delivery capabilities [11]. For 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine, this suggests that careful selection of mixing partners is essential for achieving desired membrane properties.
Molecular area calculations from monolayer studies indicate that 1,2-dihexanoyl-sn-glycero-3-phosphoethanolamine would occupy approximately 35-40 Ų per molecule based on extrapolation from longer-chain phosphoethanolamine derivatives [14]. This compact molecular area reflects the reduced steric requirements of hexanoyl chains compared to longer acyl substituents.